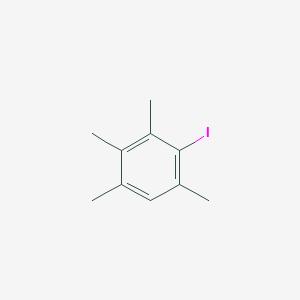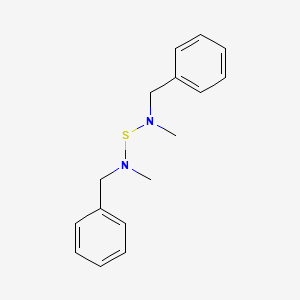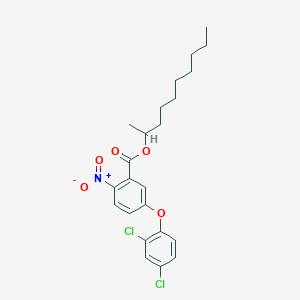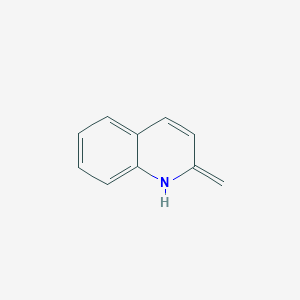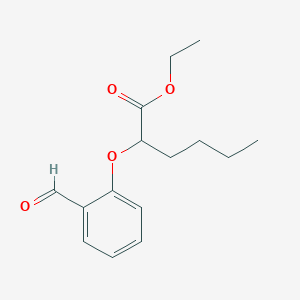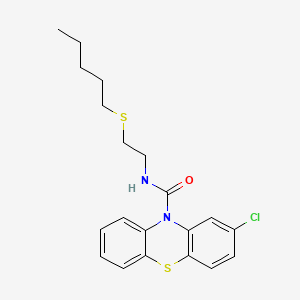
2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse biological activities and are commonly used in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core, a chloro substituent, and a pentylthioethyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide typically involves multiple steps. One common method starts with the chlorination of phenothiazine to introduce the chloro substituent. This is followed by the introduction of the pentylthioethyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may explain its potential neurological effects. Additionally, the compound may inhibit certain enzymes, leading to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Known for its antipsychotic and antiemetic properties.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the pentylthioethyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
53056-69-2 |
|---|---|
Fórmula molecular |
C20H23ClN2OS2 |
Peso molecular |
407.0 g/mol |
Nombre IUPAC |
2-chloro-N-(2-pentylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C20H23ClN2OS2/c1-2-3-6-12-25-13-11-22-20(24)23-16-7-4-5-8-18(16)26-19-10-9-15(21)14-17(19)23/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,22,24) |
Clave InChI |
XSWRTUOXLFKEGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


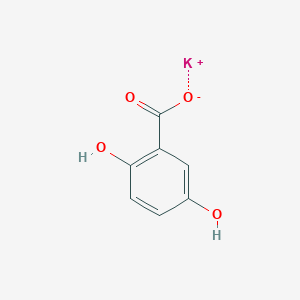
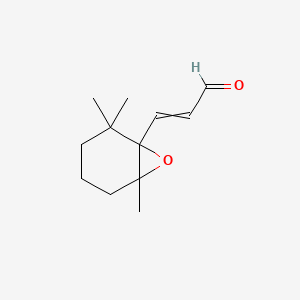

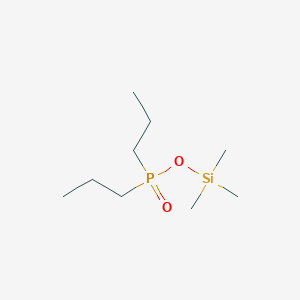
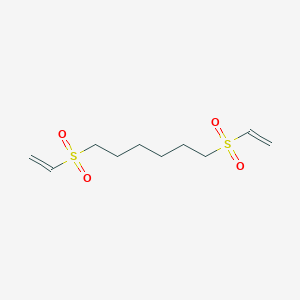
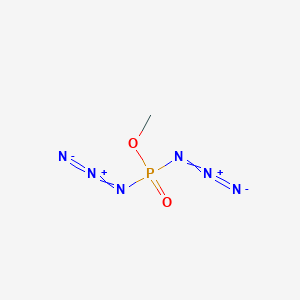
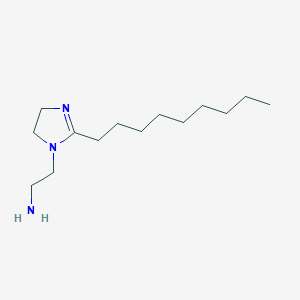
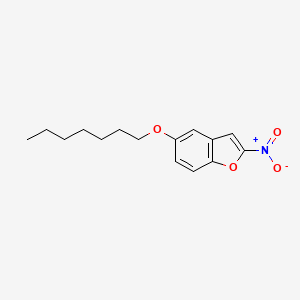
![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
